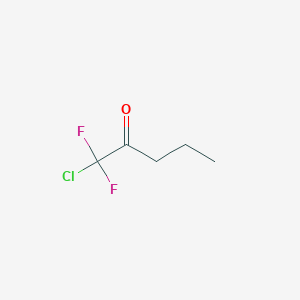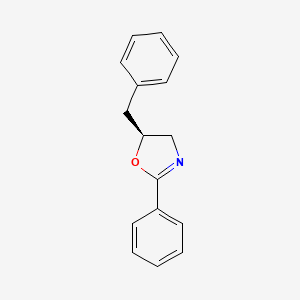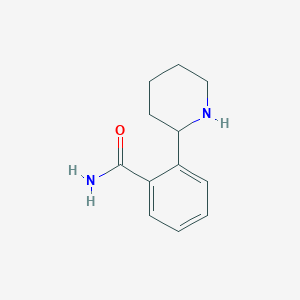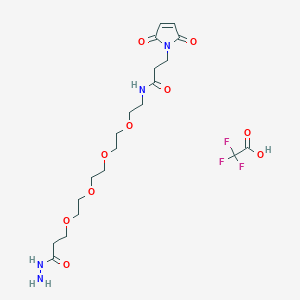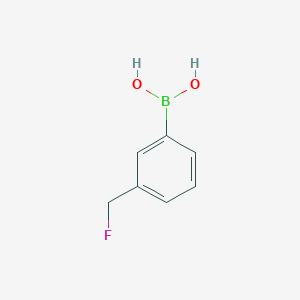![molecular formula C8H4Br2O2 B12841607 2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)
2,7-Dibromobenzo[b]furan-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromobenzo[b]furan-3(2H)-one is a brominated derivative of benzo[b]furan, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions of the benzo[b]furan ring, and a ketone group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method is the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromobenzo[b]furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibromo derivatives of benzo[b]furan-3(2H)-one.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Dibromo derivatives of benzo[b]furan-3(2H)-one.
Reduction: 2,7-Dibromobenzo[b]furan-3-ol.
Substitution: Various substituted benzo[b]furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,7-Dibromobenzo[b]furan-3(2H)-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-Dibromobenzo[b]furan-3(2H)-one is not fully understood. its effects are likely mediated through interactions with cellular proteins and enzymes. The bromine atoms and the ketone group may facilitate binding to specific molecular targets, leading to alterations in cellular pathways and functions .
Comparaison Avec Des Composés Similaires
2,8-Dibromodibenzo[b,d]furan-3,7-diol: Similar in structure but with hydroxyl groups instead of a ketone.
Benzo[b]furan-3-carboxylates: Differ in the functional group at the 3 position, which is a carboxylate instead of a ketone.
Uniqueness: 2,7-Dibromobenzo[b]furan-3(2H)-one is unique due to the specific positioning of the bromine atoms and the presence of a ketone group. These features confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C8H4Br2O2 |
|---|---|
Poids moléculaire |
291.92 g/mol |
Nom IUPAC |
2,7-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-5-3-1-2-4-6(11)8(10)12-7(4)5/h1-3,8H |
Clé InChI |
WPJFQNKSCDDAFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)OC(C2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


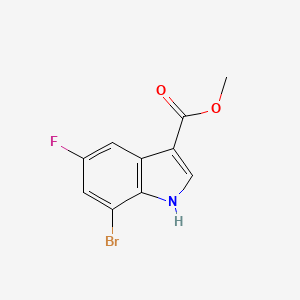
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)



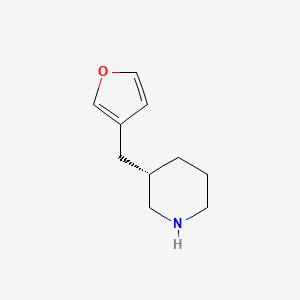

![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

